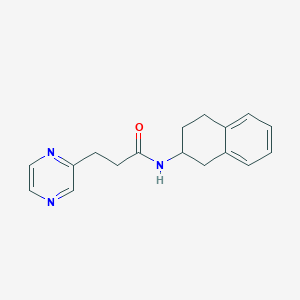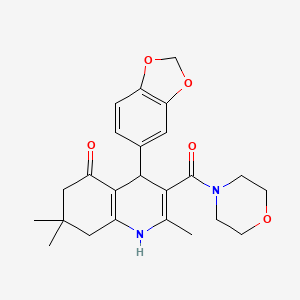![molecular formula C18H17N3 B4054985 6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4054985.png)
6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline
Übersicht
Beschreibung
6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C18H17N3 . It belongs to a class of compounds known as indoloquinoxalines, which are widely studied due to their applications in materials science and medicinal chemistry . Many indoloquinoxaline derivatives are used in various optoelectronic devices and are common structural motifs in numerous biologically active compounds .
Synthesis Analysis
The synthesis of indoloquinoxaline derivatives has been a subject of research over the past decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indoloquinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The presence of isopropyl and methyl groups at the 6th and 9th positions respectively, gives rise to the specific compound this compound .Chemical Reactions Analysis
Indoloquinoxalines are known to undergo various chemical reactions. For instance, they can participate in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization . They can also undergo intramolecular oxidative cyclodehydrogenation processes .Physical and Chemical Properties Analysis
The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Furthermore, polymers containing 6H-indolo[2,3-b]quinoxaline as a repeating unit possess better thermal stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
A series of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines were synthesized, demonstrating the potential for creating various derivatives of the compound. These derivatives were obtained through reactions involving tetrabutylammonium iodide and other amines, showcasing the compound's versatility in synthesis processes (Shibinskaya et al., 2012).
Photophysical Behavior
Research has shown that indoloquinoxaline and its methyl derivatives change their photophysical properties in alcohols. This alteration in properties suggests potential applications in molecular electronics or photonics, where such behavior can be harnessed (Waluk & Komorowski, 1987).
Antiproliferative Activity
Studies have explored the antiproliferative activities of 5H- and 6H-indolo[2,3-b]quinolines and their methylated derivatives. These compounds, including 6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline, demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential in cancer research and therapy (Wang et al., 2012).
Antiviral Activity and Interferon Induction
New derivatives of 6H-indolo[2,3-b]quinoxalines have shown promising results as antivirals and interferon inducers. These findings are significant for developing novel treatments against viral infections (Shibinskaya et al., 2010).
DNA Interaction
6H-Indolo[2,3-b]quinoxalines have been identified as DNA intercalators, where their thermal stability when complexed with DNA correlates with their pharmacological activities. This property is crucial for understanding their potential in developing new anticancer and antiviral agents (Moorthy et al., 2013).
Nucleic Acid Intercalation
6H-Indolo[2,3-b]quinoxaline has been used in studies to create intercalating nucleic acids (INAs), integrating this compound into DNA oligonucleotides. This research has implications for gene regulation and DNA-targeted drug development (Wamberg et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Given the wide range of applications and biological activities of indoloquinoxalines, there is a need to prepare more and more new compounds based on the indoloquinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring new synthetic routes and studying the properties of these compounds in greater detail.
Eigenschaften
IUPAC Name |
9-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-11(2)21-16-9-8-12(3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXKXAMFPFJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(dibutylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4054911.png)
![5-bromo-2-(5-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4054912.png)
![1-(2-chlorobenzyl)-5-{[(4-ethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4054916.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4054923.png)
![2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4054936.png)
![5-benzyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4054941.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4054950.png)

amino]-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4054970.png)

![[5-(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4054988.png)

![3-(benzoylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4054990.png)
